Milipertine

Descripción general

Descripción

Milipertine: es un compuesto químico que se ha estudiado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la esquizofrenia grave . Es conocido por su compleja estructura molecular y ha sido objeto de diversas investigaciones científicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de Milipertine implica múltiples pasos, incluyendo la formación de su estructura central y la adición de varios grupos funcionales. El proceso suele comenzar con la preparación del núcleo indólico, seguido de la introducción de grupos metoxi y la unión de un anillo de piperazina. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.

Métodos de producción industrial: : La producción industrial de this compound puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta eficiencia, sistemas de flujo continuo y técnicas avanzadas de purificación para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: : Milipertine experimenta diversas reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como los halógenos o los nucleófilos.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Reactivos de sustitución: Halógenos, nucleófilos.

Productos principales formados: : Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Milipertine se ha explorado para diversas aplicaciones de investigación científica, incluyendo:

Biología: Investigando sus efectos en los sistemas biológicos, particularmente su interacción con los receptores de neurotransmisores.

Medicina: Evaluando su potencial como agente terapéutico para el tratamiento de la esquizofrenia grave y otros trastornos psiquiátricos.

Industria: Explorando su uso en el desarrollo de nuevos productos farmacéuticos y químicos.

Mecanismo De Acción

El mecanismo de acción de Milipertine implica su interacción con los receptores de neurotransmisores en el cerebro. Se cree que modula la actividad de los receptores de dopamina y serotonina, que desempeñan un papel crucial en la regulación del estado de ánimo y el comportamiento. Al influir en estas vías, this compound puede ayudar a aliviar los síntomas de la esquizofrenia y otras afecciones psiquiátricas .

Comparación Con Compuestos Similares

Milipertine se puede comparar con otros compuestos similares, como:

Haloperidol: Otro antipsicótico utilizado para tratar la esquizofrenia, pero con una estructura química y un mecanismo de acción diferentes.

Clozapina: Conocido por su eficacia en la esquizofrenia resistente al tratamiento, pero con un perfil de efectos secundarios distinto.

Risperidona: Un antipsicótico ampliamente utilizado con un perfil de unión a receptores diferente.

Singularidad: : La singularidad de this compound radica en su estructura química específica y sus posibles efectos terapéuticos, que pueden ofrecer ventajas sobre otros medicamentos antipsicóticos en términos de eficacia y efectos secundarios.

Actividad Biológica

Milipertine, a compound belonging to the class of phenylpiperazines, has garnered attention for its diverse biological activities, particularly in the context of psychiatric and cardiovascular applications. This article delves into the pharmacological profile, mechanisms of action, and clinical implications of this compound, supported by relevant data and case studies.

Chemical Profile

- Chemical Name : this compound

- IUPAC Name : 1-(2-Methoxyphenyl)-4-piperidinamine

- Molecular Formula : C₁₁H₁₆N₂O

- Molar Mass : 192.26 g/mol

This compound primarily acts as a serotonin receptor modulator , exhibiting significant affinity for the serotonin 5-HT1A receptor. It functions as a partial agonist at this receptor, which is implicated in various neuropsychiatric conditions. Unlike many other phenylpiperazine derivatives, this compound shows minimal interaction with dopamine receptors, suggesting a unique profile that may contribute to its antipsychotic effects without the typical side effects associated with dopaminergic activity .

Antipsychotic Activity

This compound has been studied for its potential antipsychotic properties. Research indicates that it can suppress conditioned avoidance responses in animal models, a behavior often used to assess antipsychotic efficacy. This suppression is believed to be mediated through its action on serotonin receptors rather than dopamine pathways .

Cardiovascular Effects

In addition to its psychiatric applications, this compound has demonstrated antihypertensive properties. It was initially investigated as an antihypertensive agent due to its ability to modulate vascular tone through serotonin pathways . The compound's dual action on both serotonergic and adrenergic systems suggests it could be beneficial in managing conditions like hypertension alongside psychiatric disorders.

Case Studies and Clinical Findings

Several studies have highlighted the clinical relevance of this compound:

- Case Study on Antipsychotic Efficacy :

- Cardiovascular Impact :

Comparative Biological Activity

To further elucidate this compound's biological activity, a comparison with other related compounds is presented below:

| Compound | Receptor Affinity | Antipsychotic Effect | Antihypertensive Effect |

|---|---|---|---|

| This compound | 5-HT1A (partial agonist) | Yes | Yes |

| mCPP | 5-HT1A & 5-HT2 | Yes (but more side effects) | No |

| Oxypertine | 5-HT2 | Moderate | Yes |

Propiedades

IUPAC Name |

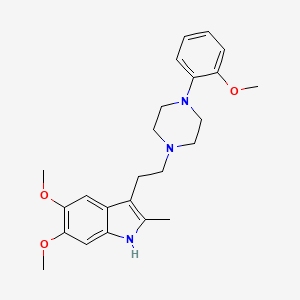

5,6-dimethoxy-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-17-18(19-15-23(29-3)24(30-4)16-20(19)25-17)9-10-26-11-13-27(14-12-26)21-7-5-6-8-22(21)28-2/h5-8,15-16,25H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAANYFFYIRFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2N1)OC)OC)CCN3CCN(CC3)C4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179104 | |

| Record name | Milipertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24360-55-2 | |

| Record name | Milipertine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024360552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milipertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILIPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX1V67H28T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.